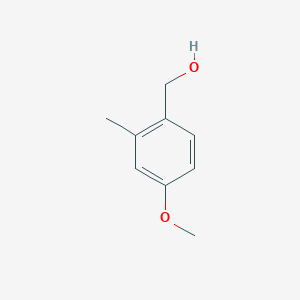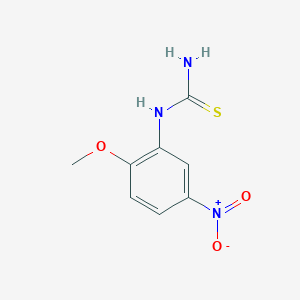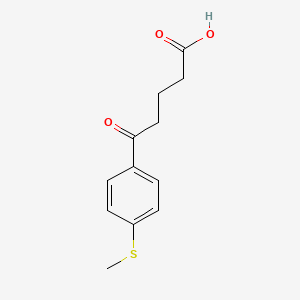
5-Oxo-5-(4-Thiomethylphenyl)valeriansäure
Übersicht
Beschreibung
5-Oxo-5-(4-thiomethylphenyl)valeric acid, also known as 5-OTMVA, is an organic compound. It has a CAS Number of 845790-49-0 and a molecular weight of 238.31 . The IUPAC name for this compound is 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoic acid .
Molecular Structure Analysis
The molecular formula of 5-Oxo-5-(4-thiomethylphenyl)valeric acid is C12H14O3S . The InChI code for this compound is 1S/C12H14O3S/c1-16-10-7-5-9 (6-8-10)11 (13)3-2-4-12 (14)15/h5-8H,2-4H2,1H3, (H,14,15) .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 5-Oxo-5-(4-Thiomethylphenyl)valeriansäure hinsichtlich ihrer potenziellen therapeutischen Wirkungen untersucht. Ihre strukturelle Ähnlichkeit zu Fettsäuren könnte ihre Rolle bei der Modulation des Lipidstoffwechsels oder von Signalwegen beeinflussen, die mit dem Fettsäurestoffwechsel zusammenhängen. Diese Verbindung könnte ein Kandidat für weitere Forschung zu Behandlungen für Stoffwechselstörungen sein .
Wirkmechanismus
5-oxo-D-VA acts as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism. When 5-oxo-D-VA binds to GPR40, it activates a signaling cascade that leads to the stimulation of glucose uptake and the inhibition of gluconeogenesis. This results in an overall decrease in blood glucose levels.
Biochemical and Physiological Effects
5-oxo-D-VA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. Additionally, 5-oxo-D-VA has been found to reduce oxidative stress, reduce inflammation, and modulate glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-oxo-D-VA in laboratory experiments offers a number of advantages, including its ability to be easily synthesized, its low cost, and its wide range of biological activities. However, there are also some limitations to consider when using 5-oxo-D-VA in laboratory experiments. For example, 5-oxo-D-VA is not water soluble and must be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). Additionally, 5-oxo-D-VA is not stable in aqueous solutions and must be stored at -20°C.
Zukünftige Richtungen
The potential therapeutic applications of 5-oxo-D-VA are numerous, and there are a number of possible future directions for research. These include further investigation into the effects of 5-oxo-D-VA on cancer, neurological disorders, and inflammatory diseases. Additionally, further research into the mechanisms of action of 5-oxo-D-VA, as well as its potential toxicity, would be beneficial. Furthermore, research into the potential synergistic effects of 5-oxo-D-VA with other therapeutic agents could lead to the development of more effective treatments. Finally, research into the potential use of 5-oxo-D-VA as a dietary supplement could lead to the development of new and improved nutritional strategies.
Synthesemethoden
5-oxo-D-VA can be synthesized using a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. In the Mitsunobu reaction, a diol is reacted with an anhydride in the presence of a base to form an ester. In the Wittig reaction, a phosphonium salt is reacted with an aldehyde or ketone to form an alkene. In the Horner-Wadsworth-Emmons reaction, an aldehyde or ketone is reacted with a phosphonate ester to form an alkene.
Safety and Hazards
According to the safety data sheet, 5-Oxo-5-(4-thiomethylphenyl)valeric acid has several hazards. It is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
5-(4-methylsulfanylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVDDYAHAFDVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375087 | |
| Record name | 5-Oxo-5-(4-thiomethylphenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845790-49-0 | |
| Record name | 4-(Methylthio)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-(4-thiomethylphenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845790-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



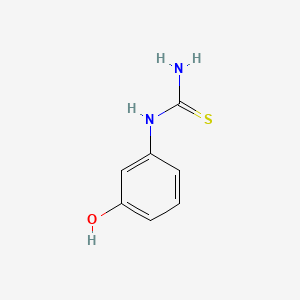



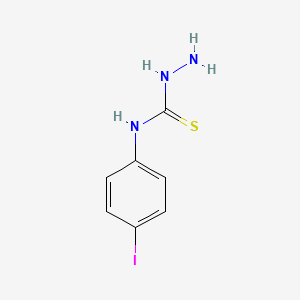

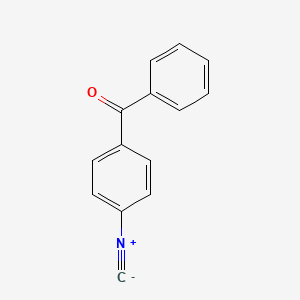
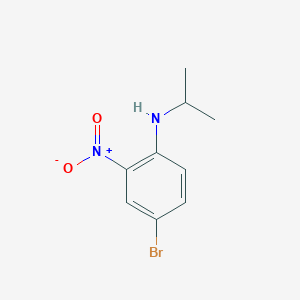
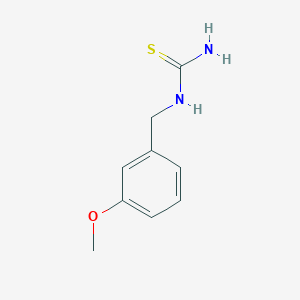

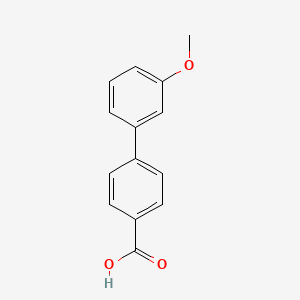
![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
